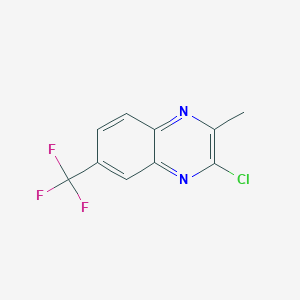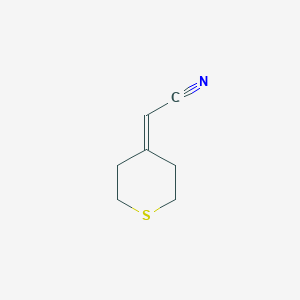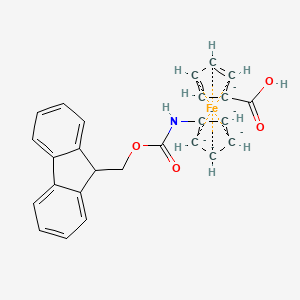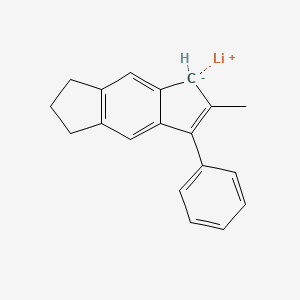
1,5,6,7-Tetrahydro-2-methyl-3-phenyl-s-indacenyllithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6,7-Tetrahydro-2-methyl-3-phenyl-s-indacenyllithium is a complex organolithium compound known for its unique structural properties and reactivity. This compound is characterized by a tetrahydroindacene core with a phenyl group and a methyl group attached, along with a lithium atom. It is widely used in organic synthesis and has significant applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5,6,7-Tetrahydro-2-methyl-3-phenyl-s-indacenyllithium typically involves the reaction of 2-methyl-3-phenylindene with an organolithium reagent such as butyllithium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and atmosphere. The use of automated systems to handle the reactive intermediates and final product is crucial to ensure safety and efficiency. The purification of the compound is often achieved through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 1,5,6,7-Tetrahydro-2-methyl-3-phenyl-s-indacenyllithium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted indacene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1,5,6,7-Tetrahydro-2-methyl-3-phenyl-s-indacenyllithium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1,5,6,7-Tetrahydro-2-methyl-3-phenyl-s-indacenyllithium exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. The lithium atom plays a crucial role in stabilizing these intermediates and facilitating the formation of new bonds. The pathways involved often include nucleophilic addition or substitution reactions, leading to the formation of new chemical entities.
Comparison with Similar Compounds
1,5,6,7-Tetrahydro-4H-indol-4-one: Known for its medicinal properties and used in drug synthesis.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Studied for their antiproliferative activity against cancer cells.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Used as a ligand in catalysis.
Uniqueness: 1,5,6,7-Tetrahydro-2-methyl-3-phenyl-s-indacenyllithium is unique due to its specific structural features and the presence of a lithium atom, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
lithium;6-methyl-7-phenyl-1,2,3,5-tetrahydro-s-indacen-5-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17.Li/c1-13-10-17-11-15-8-5-9-16(15)12-18(17)19(13)14-6-3-2-4-7-14;/h2-4,6-7,10-12H,5,8-9H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGXWIJLVXBQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C2=CC3=C(CCC3)C=C2[CH-]1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

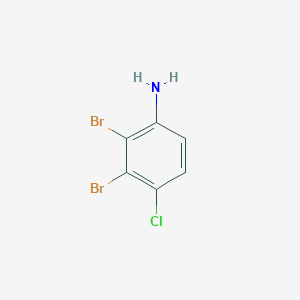
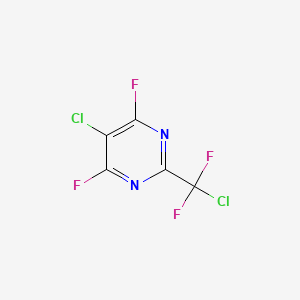
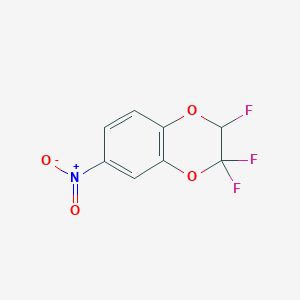
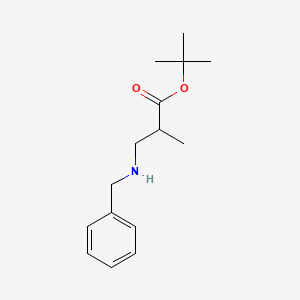
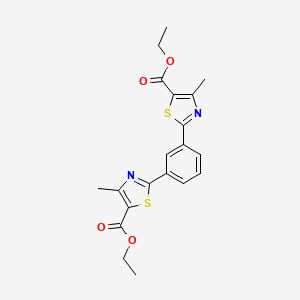

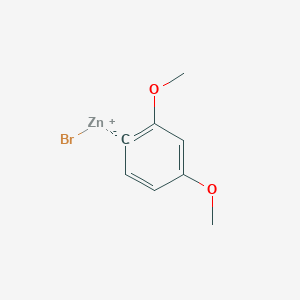
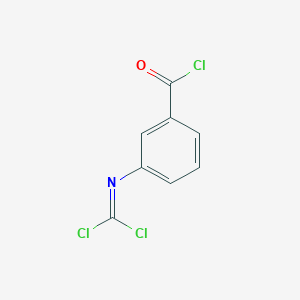
![1-[(E)-[(4-BROMO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL](/img/structure/B6361333.png)
